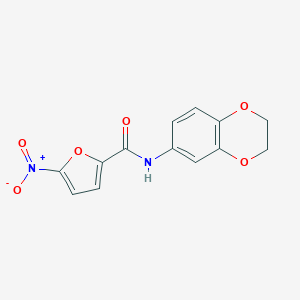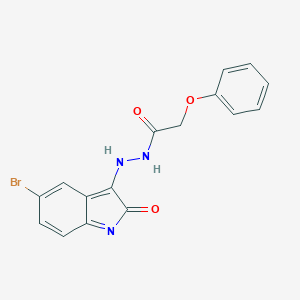![molecular formula C23H20N2O5 B246172 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide, also known as BMB-314, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated to explore its potential clinical applications.
Mecanismo De Acción
The exact mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for preclinical studies. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in various disease models, indicating its potential as a therapeutic agent. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its limited bioavailability, which may hinder its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer. Another direction is to explore its potential as a neuroprotective agent in animal models of neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide and improve its bioavailability for in vivo studies.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methoxy-5-nitrophenylacetic acid, which is then converted to the corresponding amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The amide is then subjected to a series of reactions to introduce the benzoxazole and methoxyphenoxy moieties, resulting in the final product N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.
Propiedades
Fórmula molecular |
C23H20N2O5 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-16-8-10-17(11-9-16)29-14-22(26)24-19-13-15(7-12-20(19)28-2)23-25-18-5-3-4-6-21(18)30-23/h3-13H,14H2,1-2H3,(H,24,26) |
Clave InChI |
QOUCUJLJQSMYSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)


